

# Certificate of Analysis: 4-Aminohippuric-d4 Acid - A Technical Guide

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## Compound of Interest

Compound Name: 4-Aminohippuric-d4 Acid

Cat. No.: B568717

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This technical guide provides a comprehensive overview of the quality control data and analytical methodologies associated with a typical Certificate of Analysis for **4-Aminohippuric-d4 Acid**. This deuterated analog of p-aminohippuric acid (PAH) serves as a critical internal standard in bioanalytical and pharmacokinetic studies, enabling precise quantification of its non-labeled counterpart in various biological matrices.<sup>[1]</sup>

## Product Identification and Specifications

**4-Aminohippuric-d4 Acid** is the deuterium-labeled form of 4-Aminohippuric acid, a diagnostic agent used in medical tests involving the kidney to measure renal plasma flow. The stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography analyses.

Identifier	Value
Product Name	4-Aminohippuric-d4 Acid
Synonyms	p-Aminohippuric-d4 Acid, PAH-d4, N-(4-Aminobenzoyl-d4)glycine
CAS Number	1219805-41-0
Molecular Formula	C <sub>9</sub> H <sub>6</sub> D <sub>4</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	198.21 g/mol

## Quantitative Analysis Summary

The following table summarizes the key quantitative data for a representative batch of **4-Aminohippuric-d4 Acid**.

Analytical Test	Specification	Result
Purity (by <sup>1</sup> H-NMR)	≥ 98.0%	99.7%
Isotopic Purity (d <sub>4</sub> )	≥ 98.0%	99.2%
Chemical Identity	Conforms to structure	Conforms
Water Content (Karl Fischer)	≤ 1.0%	0.3%
Residual Solvents (GC-HS)	Meets USP <467> limits	Conforms
Elemental Analysis (CHN)	Conforms to theoretical values ± 0.4%	Conforms

## Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

### Purity Determination by Quantitative <sup>1</sup>H-NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is employed for the precise determination of purity.<sup>[2][3][4]</sup>

- Instrumentation: 500 MHz NMR Spectrometer
- Internal Standard: Maleic Anhydride (Certified Reference Material)
- Solvent: DMSO-d<sub>6</sub>
- Sample Preparation:
  - Accurately weigh approximately 5 mg of **4-Aminohippuric-d4 Acid** and 5 mg of the internal standard into a vial.
  - Dissolve the mixture in 0.75 mL of DMSO-d<sub>6</sub>.
  - Transfer the solution to a 5 mm NMR tube.
- Acquisition Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay (d1): 30 s
- Data Processing:
  - Apply a line broadening of 0.3 Hz.
  - Manually phase the spectrum and perform baseline correction.
  - Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
  - Calculate the purity based on the integral values, number of protons, molecular weights, and sample weights of the analyte and the internal standard.

## Isotopic Purity by Mass Spectrometry

Mass spectrometry is used to confirm the chemical identity and determine the isotopic distribution of the deuterated compound.<sup>[5]</sup>

- Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
- Method:
  - A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
  - The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.
  - Mass spectra are acquired in positive or negative ion mode.
- Data Analysis: The relative intensities of the ion signals corresponding to the  $d_0$ ,  $d_1$ ,  $d_2$ ,  $d_3$ , and  $d_4$  species are used to calculate the isotopic purity.

## Water Content by Karl Fischer Titration

The Karl Fischer titration method is a specific and accurate means of determining the water content.

- Instrumentation: Volumetric Karl Fischer Titrator
- Reagent: Karl Fischer Reagent (Composite 5)
- Solvent: Anhydrous Methanol
- Procedure:
  - The titration vessel is pre-titrated to a stable endpoint to neutralize any residual water in the solvent.

- An accurately weighed amount of the **4-Aminohippuric-d4 Acid** sample is added to the vessel.
- The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
- The volume of titrant consumed is used to calculate the water content.

## Residual Solvents by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify any residual solvents from the manufacturing process, following USP <467> guidelines.

- Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.
- Sample Preparation: An accurately weighed sample is placed in a headspace vial with a suitable solvent (e.g., DMSO).
- GC-HS Parameters:
  - Incubation Temperature: 80 °C
  - Incubation Time: 20 minutes
  - GC Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane
  - Carrier Gas: Helium or Nitrogen
  - Temperature Program: Isothermal or gradient program suitable for separating expected solvents.
- Data Analysis: The peak areas of any detected solvents are compared to the peak areas of certified reference standards to quantify their concentration.

## Elemental Analysis (CHN)

Combustion analysis is performed to determine the percentage of Carbon, Hydrogen, and Nitrogen in the sample.

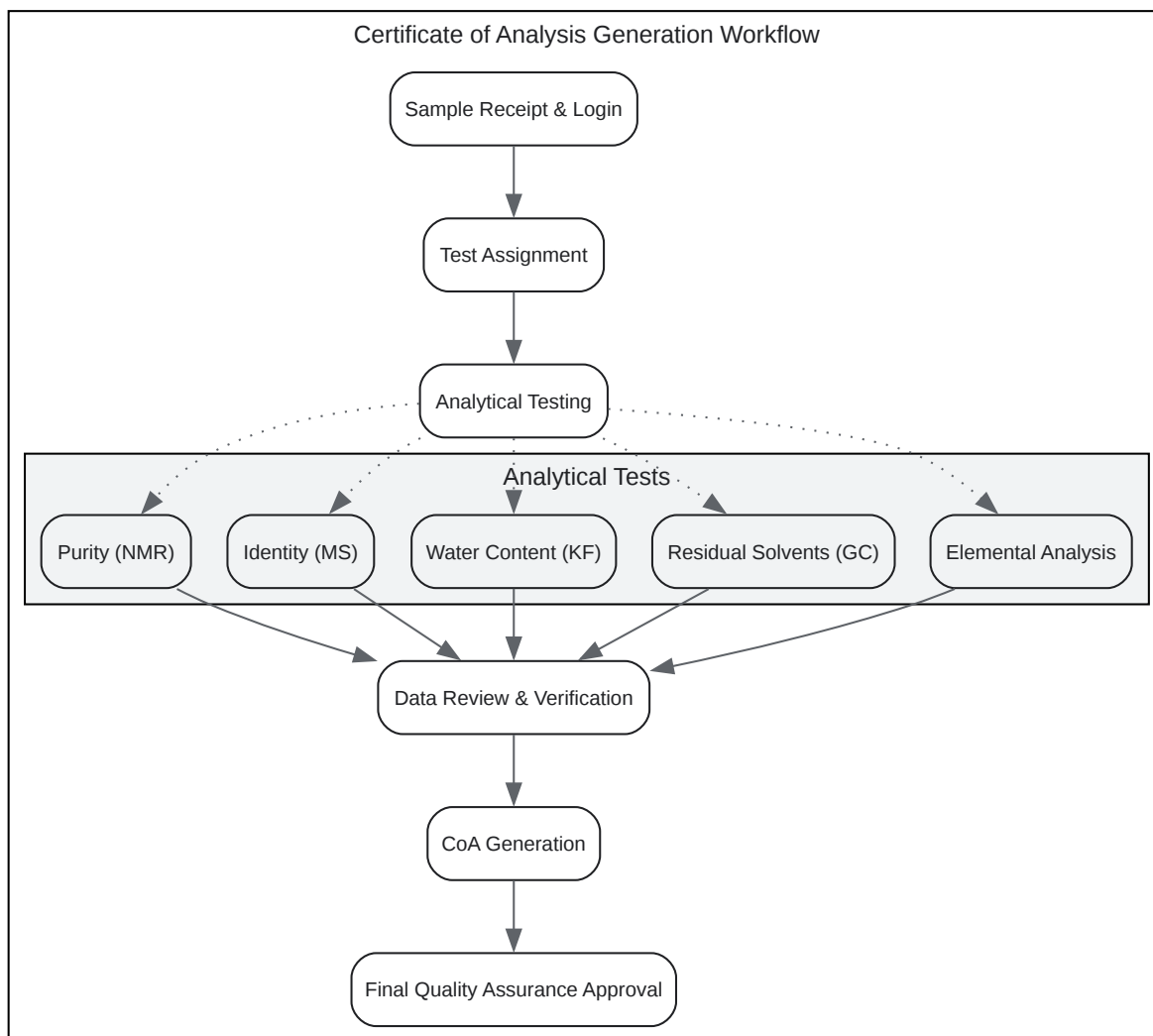
- Instrumentation: CHN Elemental Analyzer
- Procedure:
  - A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.
  - The resulting gases ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{N}_2$ ) are separated and quantified by a thermal conductivity detector.
- Data Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.

## Visualizations

### Chemical Structure

Caption: Chemical structure of **4-Aminohippuric-d4 Acid**.

### Certificate of Analysis Workflow



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Caption: General workflow for generating a Certificate of Analysis.

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